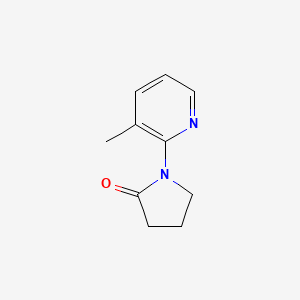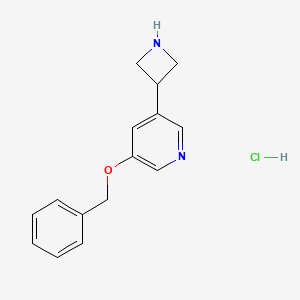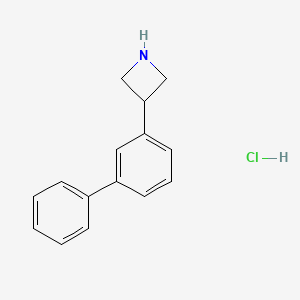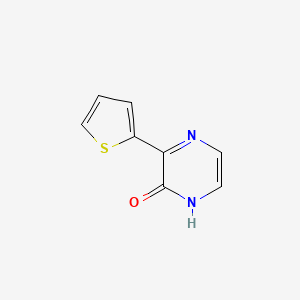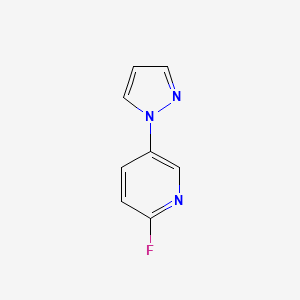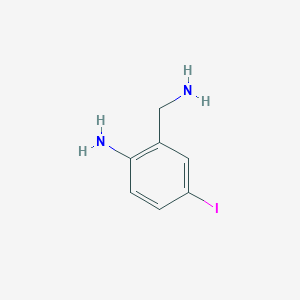
2-(Aminomethyl)-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-4-iodoaniline is an organic compound with the molecular formula C7H9IN2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group at the second position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-iodoaniline can be achieved through several methods. One common approach involves the iodination of 2-(Aminomethyl)aniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:
2-(Aminomethyl)aniline+I2+Oxidizing Agent→this compound
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl boronic acid is coupled with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the process. Common solvents used include acetonitrile, dichloromethane, and ethanol.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Aniline derivatives with the iodine atom removed.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-iodoaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)aniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodoaniline: Lacks the aminomethyl group, affecting its hydrogen bonding capabilities.
2-(Aminomethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
2-(Aminomethyl)-4-iodoaniline is unique due to the presence of both the aminomethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
Molecular Formula |
C7H9IN2 |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
2-(aminomethyl)-4-iodoaniline |
InChI |
InChI=1S/C7H9IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 |
InChI Key |
XLIHOCZXVKLCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



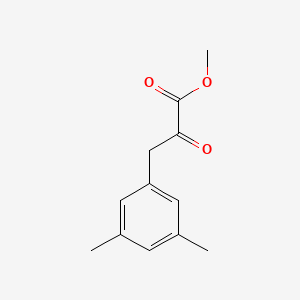
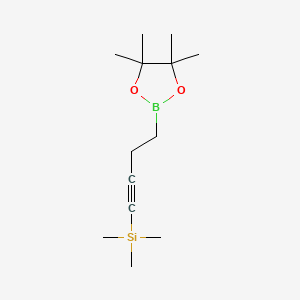

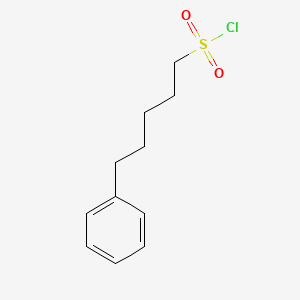
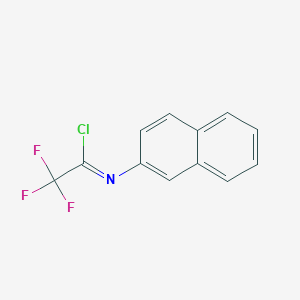
![2-Methylfuro[3,2-b]pyridine 4-oxide](/img/structure/B13694115.png)
